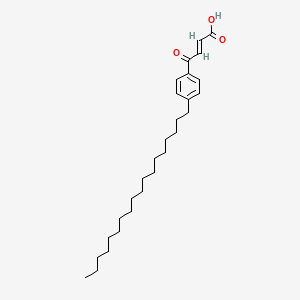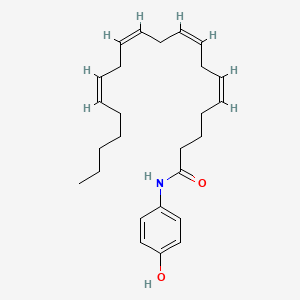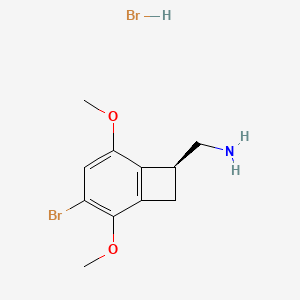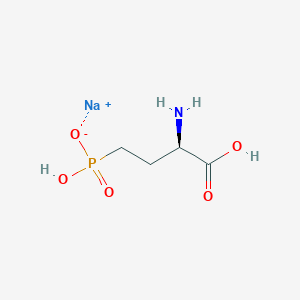
4-Ppbp maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ppbp maleate, also referred to in scientific literature in contexts related to its synthesis, molecular structure, chemical reactions, and properties, is a compound of interest in various chemical and material science research areas. However, specific detailed research directly addressing "4-Ppbp maleate" in these terms is scarce, and the information provided below synthesizes findings from related compounds and chemical analysis techniques that can be applied to understanding 4-Ppbp maleate.
Synthesis Analysis
The synthesis of maleate compounds often involves reactions with maleic anhydride or related derivatives. For example, the synthesis and structural characterization of tribasic lead maleate and lead maleate involve complex reactions, offering insights into the possible synthetic pathways that might be relevant for creating 4-Ppbp maleate analogs (Bonhomme et al., 2005). Such processes typically require controlled conditions to ensure the desired product's formation and may involve multiple steps, including purification and characterization techniques to confirm the product's identity.
Molecular Structure Analysis
Understanding the molecular structure of maleate compounds like 4-Ppbp maleate involves techniques such as X-ray diffraction and NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms within a molecule and how they are bonded, crucial for understanding the compound's chemical behavior and properties. For instance, the detailed structural analysis of compounds like nickel(II) maleate offers insights into the coordination environments and geometric arrangements that might be expected in similar maleate compounds (Mukherjee et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving maleate compounds can vary widely, depending on the specific groups attached to the maleate moiety. For example, maleimides can undergo [4 + 2]- and [4 + 1]-annulations with azoalkenes, leading to complex fused and spiro- compounds (Huang et al., 2017). These reactions highlight the reactivity of the maleate group in facilitating the formation of cyclic structures, which could be relevant when considering the chemical behavior of 4-Ppbp maleate.
Physical Properties Analysis
The physical properties of maleate compounds, including 4-Ppbp maleate, can be influenced by their molecular structure. For instance, the crystal structure, melting point, solubility, and phase behavior provide insights into how these compounds interact with their environment and other substances. Studies on polymers and copolymers involving maleate units reveal how the incorporation of maleate affects materials' thermal and mechanical properties (Song et al., 2009).
Chemical Properties Analysis
The chemical properties of maleate compounds are deeply intertwined with their molecular structure and the electronic characteristics of the maleate moiety. Reactivity towards nucleophiles, electrophiles, and participation in coordination complexes are areas of interest. For example, the behavior of maleate in coordination polymers indicates its ability to act as a bridging ligand, influencing the material's magnetic and electronic properties (Padmanabhan et al., 2008).
Aplicaciones Científicas De Investigación
Neuroprotection in Experimental Stroke : PPBP provides neuroprotection in experimental stroke models. It attenuates striatal tissue damage after middle cerebral artery occlusion (MCAO) by reducing ischemia-evoked nitric oxide (NO) production. This effect is lost when neuronal nitric oxide synthase (nNOS) is genetically deleted or pharmacologically inhibited, indicating that PPBP acts upstream from NO generation and its subsequent neurotoxicity (Goyagi et al., 2001).
Effectiveness in Focal Ischemia with Prolonged Reperfusion : In a study on rats, PPBP decreased cortical infarction volume without altering neurobehavior after transient focal ischemia and prolonged reperfusion, demonstrating its potential as a treatment in certain types of brain injury (Harukuni et al., 2000).
Protection Against Neonatal Ischemic Degeneration : PPBP has been found to protect striatal neurons in a model of global hypoxia-ischemia in newborn piglets. It decreases the coupling of nNOS to postsynaptic density-95, thus protecting against neuronal damage (Yang et al., 2010).
Reduction of Brain Injury After Transient Focal Ischemia : Administration of PPBP during transient focal ischemia has been shown to affect early postischemic brain injury, indicating the role of sigma-receptors in the mechanism of acute injury in the cortex and caudate nucleus after ischemia (Takahashi et al., 1995).
Safety And Hazards
4-Ppbp maleate is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and respiratory irritation7. It is very toxic to aquatic life with long-lasting effects7. It should be handled with protective gloves, eye protection, and face protection7. It should be used only outdoors or in a well-ventilated area7.
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N.C4H4O4/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20;5-3(6)1-2-4(7)8/h1-6,9-10,12-13,21H,7-8,11,14-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASPNIMFGJVLES-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ppbp maleate | |
CAS RN |
207572-62-1 |
Source


|
| Record name | PPBP maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)


![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)


